molecular formula C15H19F2NO3 B5676666 (3S*,4R*)-1-[3-(2,4-difluorophenyl)propanoyl]-4-methylpiperidine-3,4-diol

(3S*,4R*)-1-[3-(2,4-difluorophenyl)propanoyl]-4-methylpiperidine-3,4-diol

Cat. No. B5676666
M. Wt: 299.31 g/mol
InChI Key: DNENPEHCNJCURX-DZGCQCFKSA-N
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Description

The compound belongs to a class of organic molecules that feature a piperidine backbone, a common structural motif in medicinal chemistry due to its presence in various bioactive compounds. Piperidine derivatives, especially those with specific substituents like fluorophenyl groups, are of significant interest for their potential medicinal properties and as intermediates in organic synthesis.

Synthesis Analysis

Synthetic strategies toward fluorinated piperidines often involve multi-step reactions, including 1,4-addition of halogenated acetates to acrylonitriles, followed by reductive transformations and lactamization processes. For example, the synthesis of 4-substituted 3,3-difluoropiperidines as outlined by Surmont et al. (2010) demonstrates a methodology that could be adapted for the synthesis of related compounds, including our target molecule through modifications of the substituents and reaction conditions (Surmont, Verniest, Thuring, Macdonald, Deroose, & De Kimpe*, 2010).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by X-ray crystallography or computational methods, revealing configurations and conformations crucial for their reactivity and interaction with biological targets. Studies such as the one by Gümüş et al. (2022) on closely related compounds provide insights into hydrogen bonding interactions and crystal packing, which are essential for understanding the compound's solid-state properties (Gümüş, Kansız, Tulemisova, Dege, & Saif, 2022).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and rearrangements, depending on their substituents. For instance, cycloaddition reactions of fluorenone N-aryl nitrones with methylenecyclopropanes, as discussed by Ma et al. (2017), can lead to complex piperidine derivatives through sequential rearrangements, highlighting the versatility of these compounds in synthetic organic chemistry (Ma, Zhu, Wu, Chen, Zou, Liang, Su, & Mo, 2017).

properties

IUPAC Name

3-(2,4-difluorophenyl)-1-[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO3/c1-15(21)6-7-18(9-13(15)19)14(20)5-3-10-2-4-11(16)8-12(10)17/h2,4,8,13,19,21H,3,5-7,9H2,1H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNENPEHCNJCURX-DZGCQCFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1O)C(=O)CCC2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN(C[C@@H]1O)C(=O)CCC2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-1-[3-(2,4-difluorophenyl)propanoyl]-4-methylpiperidine-3,4-diol

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